molecular formula C21H42NNaO2 B081415 Sodium N-octadecyl-beta-alaninate CAS No. 14356-62-8

Sodium N-octadecyl-beta-alaninate

Cat. No. B081415
CAS RN: 14356-62-8
M. Wt: 363.6 g/mol
InChI Key: FCQJBGMBPQLHOJ-UHFFFAOYSA-M
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Description

Sodium N-octadecyl-beta-alaninate (SDOBA) is a type of surfactant that has been widely used in various fields, including pharmaceuticals, cosmetics, and food industries. SDOBA is a type of anionic surfactant that is derived from beta-alanine, a non-proteinogenic amino acid.

Mechanism Of Action

The mechanism of action of Sodium N-octadecyl-beta-alaninate is based on its ability to reduce the surface tension of aqueous solutions. This property makes Sodium N-octadecyl-beta-alaninate an effective emulsifier and dispersant. Sodium N-octadecyl-beta-alaninate can also form micelles in aqueous solutions, which can enhance the solubility of hydrophobic substances.

Biochemical And Physiological Effects

Sodium N-octadecyl-beta-alaninate has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that Sodium N-octadecyl-beta-alaninate can cause irritation and damage to the skin and eyes at high concentrations. Sodium N-octadecyl-beta-alaninate has also been shown to have antimicrobial properties, which may make it useful for the preservation of food and other products.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium N-octadecyl-beta-alaninate is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This property makes it a valuable tool for drug delivery research. However, Sodium N-octadecyl-beta-alaninate can also interfere with some analytical methods, such as HPLC, due to its ability to form micelles in aqueous solutions.

Future Directions

There are many potential future directions for Sodium N-octadecyl-beta-alaninate research. One area of interest is the development of new drug delivery systems using Sodium N-octadecyl-beta-alaninate as a carrier. Another area of interest is the use of Sodium N-octadecyl-beta-alaninate as a stabilizer for proteins and peptides, which could have important implications for the development of new biopharmaceuticals. Additionally, further research is needed to fully understand the antimicrobial properties of Sodium N-octadecyl-beta-alaninate and its potential applications in the food industry.

Synthesis Methods

Sodium N-octadecyl-beta-alaninate is synthesized by reacting beta-alanine with sodium hydroxide and octadecyl chloride. The reaction takes place in an aqueous environment and is carried out at high temperatures and pressures. The resulting product is a white powder that is soluble in water and other polar solvents.

Scientific Research Applications

Sodium N-octadecyl-beta-alaninate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Sodium N-octadecyl-beta-alaninate has been used as a drug delivery system due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Sodium N-octadecyl-beta-alaninate has also been used as a stabilizer for proteins and peptides, which are often unstable in aqueous environments.

properties

CAS RN

14356-62-8

Product Name

Sodium N-octadecyl-beta-alaninate

Molecular Formula

C21H42NNaO2

Molecular Weight

363.6 g/mol

IUPAC Name

sodium;3-(octadecylamino)propanoate

InChI

InChI=1S/C21H43NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24;/h22H,2-20H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

FCQJBGMBPQLHOJ-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Other CAS RN

14356-62-8

Origin of Product

United States

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